6-Oxocholestanol (E)-O-methyloxime
Description
6-Oxocholestanol (E)-O-methyloxime is a derivative of cholestanol, a type of sterol. Sterols are a subgroup of steroids and an important class of organic molecules. This compound is particularly interesting due to its structural modifications, which include an oxo group at the 6th position and an O-methyloxime group. These modifications can significantly alter the compound’s chemical properties and biological activities.
Properties
Molecular Formula |
C28H49NO2 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(3S,6Z,10R,13R)-6-methoxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H49NO2/c1-18(2)8-7-9-19(3)22-10-11-23-21-17-26(29-31-6)25-16-20(30)12-14-28(25,5)24(21)13-15-27(22,23)4/h18-25,30H,7-17H2,1-6H3/b29-26-/t19-,20+,21?,22?,23?,24?,25?,27-,28-/m1/s1 |
InChI Key |
UGTRJIWOVLGRJU-IGRNIVFVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2C/C(=N/OC)/C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NOC)C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxocholestanol (E)-O-methyloxime typically involves the oxidation of cholestanol to introduce the oxo group at the 6th position. This can be achieved using various oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The subsequent formation of the O-methyloxime group involves the reaction of the oxo group with methoxyamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Oxocholestanol (E)-O-methyloxime can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the sterol backbone.
Reduction: The oxo group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The O-methyloxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyamine hydrochloride, various nucleophiles.
Major Products Formed
Oxidation: Formation of more oxidized sterol derivatives.
Reduction: Formation of 6-hydroxycholestanol.
Substitution: Formation of various substituted cholestanol derivatives.
Scientific Research Applications
6-Oxocholestanol (E)-O-methyloxime has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex sterol derivatives.
Biology: Studied for its role in cellular processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.
Mechanism of Action
The mechanism of action of 6-Oxocholestanol (E)-O-methyloxime involves its interaction with various molecular targets and pathways. The oxo group at the 6th position and the O-methyloxime group can interact with enzymes and receptors, altering their activity. This can lead to changes in cellular processes such as cholesterol metabolism and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-Oxocholestanol: Lacks the O-methyloxime group.
Cholestanol: Lacks both the oxo group and the O-methyloxime group.
6-Hydroxycholestanol: Has a hydroxyl group instead of an oxo group at the 6th position.
Uniqueness
6-Oxocholestanol (E)-O-methyloxime is unique due to the presence of both the oxo group and the O-methyloxime group. These modifications can significantly alter its chemical properties and biological activities compared to similar compounds .
Biological Activity
6-Oxocholestanol (E)-O-methyloxime is a derivative of cholesterol that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its oxime functional group attached to the 6-position of the cholestanol backbone. The synthesis typically involves the following steps:
- Oxidation of Cholestanol : The conversion of cholestanol to 6-oxocholestanol is achieved through oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.
- Formation of the Oxime : The reaction of 6-oxocholestanol with methoxyamine leads to the formation of the oxime derivative.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including:
- Enzymatic Inhibition : It may inhibit enzymes involved in cholesterol metabolism, potentially affecting lipid profiles.
- Receptor Modulation : The compound could interact with nuclear receptors such as liver X receptors (LXRs), influencing gene expression related to lipid homeostasis.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antioxidant Activity : Studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary findings indicate a potential role in reducing inflammation, possibly through modulation of inflammatory cytokines.
- Cholesterol Regulation : Its ability to influence cholesterol levels makes it a candidate for further research in hyperlipidemia treatments.
In Vitro Studies
Several in vitro studies have demonstrated the biological effects of this compound:
- Cell Line Studies : Experiments on hepatic cell lines showed that treatment with the compound resulted in reduced lipid accumulation, suggesting a role in lipid metabolism regulation.
- Oxidative Stress Models : In models of oxidative stress, this compound demonstrated significant protective effects against cell death.
In Vivo Studies
In vivo studies further elucidate its potential therapeutic applications:
- Animal Models : Research involving rodent models indicated that administration of this compound led to improved lipid profiles and reduced markers of inflammation.
- Dosage and Efficacy : Various dosages were tested, revealing a dose-dependent relationship with both antioxidant activity and lipid-lowering effects.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antioxidant Activity | Reduces oxidative stress-induced cell death | |
| Anti-inflammatory Effects | Decreases levels of inflammatory cytokines | |
| Cholesterol Regulation | Lowers total cholesterol and LDL levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
